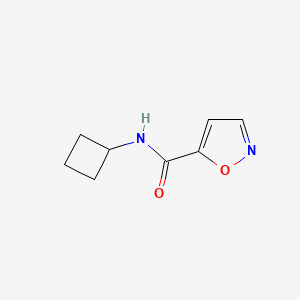

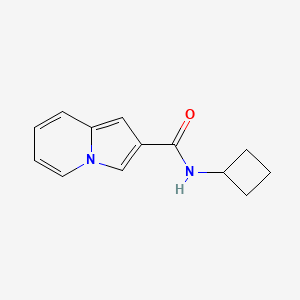

N-cyclobutylindolizine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

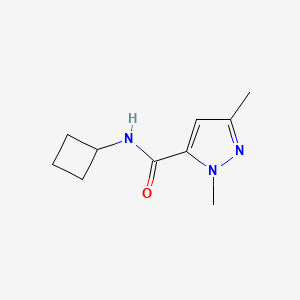

Indole-2-carboxamides and pyrazine-2-carboxamides are classes of compounds that have been the focus of many researchers in the study of pharmaceutical compounds . The presence of a carboxamide moiety in these derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

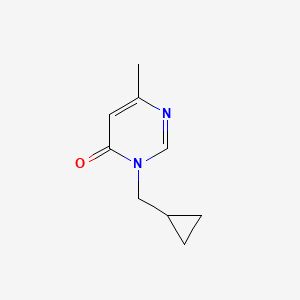

A series of amides can be synthesized via aminolysis of substituted pyrazinecarboxylic acid chlorides with substituted benzylamines . This method might be applicable to the synthesis of “N-cyclobutylindolizine-2-carboxamide”, but specific conditions would need to be determined.Molecular Structure Analysis

The molecular structure of a compound like “N-cyclobutylindolizine-2-carboxamide” would likely be determined using techniques such as NMR, FT-IR spectroscopies, mass spectrometry, and single X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving carboxamides can be diverse. For instance, carboxamide ruthenium (II) complexes have been shown to display moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of nanomaterials like “N-cyclobutylindolizine-2-carboxamide” can be quite different compared to their larger-dimension counterparts .Wirkmechanismus

Target of Action

N-cyclobutylindolizine-2-carboxamide, a derivative of indole-2-carboxamides, has been identified to target the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with MmpL3, inhibiting its function . When docked into the MmpL3 active site, it adopts a binding profile similar to the indoleamide ligand ICA38 . This interaction disrupts the normal functioning of MmpL3, leading to the inhibition of Mycobacterium tuberculosis growth .

Biochemical Pathways

The inhibition of mmpl3 disrupts the lipid transport in mycobacterium tuberculosis, affecting its survival and virulence .

Result of Action

N-cyclobutylindolizine-2-carboxamide has shown promising results in inhibiting the growth of Mycobacterium tuberculosis . It also exhibits high selective activity towards Mycobacterium tuberculosis over mammalian cells, suggesting minimal cytotoxicity .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-cyclobutylindolizine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-13(14-11-4-3-5-11)10-8-12-6-1-2-7-15(12)9-10/h1-2,6-9,11H,3-5H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLSQKSEMYGRID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=CN3C=CC=CC3=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclobutylindolizine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B6430305.png)

![methyl 5-({4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}methyl)furan-2-carboxylate](/img/structure/B6430315.png)

![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B6430331.png)

![2,4,6-trimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B6430340.png)

![1,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B6430349.png)

![4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B6430356.png)

![4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B6430360.png)

![N-(2-fluorocyclopentyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6430377.png)

![1-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-1,2,3-triazole](/img/structure/B6430378.png)